molecular formula C17H25N5O5 B11436934 methyl {8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate

methyl {8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate

Cat. No.: B11436934
M. Wt: 379.4 g/mol
InChI Key: ZHBQANCZLAYTEH-UHFFFAOYSA-N
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Description

Methyl {8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a morpholine ring, a purine core, and an acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate typically involves multiple steps. One common method includes the Mannich reaction, where a purine derivative is reacted with formaldehyde and 2,6-dimethylmorpholine. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. The final product is usually purified through crystallization or chromatography techniques to achieve the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl {8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

Methyl {8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl {8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate is unique due to its combination of a purine core with a morpholine ring and an acetate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

Methyl {8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetate is a complex purine derivative with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.

Chemical Structure and Properties

The compound's molecular formula is C18H30N5O3C_{18}H_{30}N_5O_3 with a molecular weight of approximately 364.5 g/mol. The structure features a morpholine ring and a purine base, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC18H30N5O3
Molecular Weight364.5 g/mol
SolubilityWater-soluble

Synthesis

The synthesis of this compound typically involves a Mannich reaction using formaldehyde and 2,6-dimethylmorpholine as key reagents. This method has been optimized for yield and purity through various experimental conditions .

Antitumor Activity

Recent studies have indicated that derivatives of purine compounds exhibit significant antitumor properties. This compound has shown promise in inhibiting the proliferation of cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Antiviral Activity

In vitro assays have demonstrated that the compound exhibits antiviral activity against several viruses by inhibiting viral replication. The mechanism is thought to involve interference with viral polymerases or proteases essential for viral life cycles .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using DPPH and ABTS assays. Results indicate that this compound can scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Case Studies

  • Study on Antitumor Effects : A study published in Molecular Pharmacology reported that treatment with methyl {8-[...]} led to a significant decrease in tumor size in xenograft models of human cancer. The study highlighted the compound's ability to enhance the effects of conventional chemotherapy agents .
  • Antiviral Efficacy : In another investigation focusing on viral infections such as influenza and HIV, methyl {8-[...]} was shown to reduce viral load significantly in infected cell cultures when administered at specific concentrations .

Properties

Molecular Formula

C17H25N5O5

Molecular Weight

379.4 g/mol

IUPAC Name

methyl 2-[8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate

InChI

InChI=1S/C17H25N5O5/c1-10-6-21(7-11(2)27-10)8-12-18-15-14(22(12)9-13(23)26-5)16(24)20(4)17(25)19(15)3/h10-11H,6-9H2,1-5H3

InChI Key

ZHBQANCZLAYTEH-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CC2=NC3=C(N2CC(=O)OC)C(=O)N(C(=O)N3C)C

Origin of Product

United States

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